4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine
Description
The compound 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine (CAS: 278600-50-3) is a pyrazole derivative with a molecular formula of C₁₁H₁₃N₃O₂ and a molecular weight of 219.244 g/mol . It features a pyrazole core substituted at position 4 with a 3,4-dimethoxyphenyl group and an amine group at position 4. This structure is synthesized via condensation reactions involving substituted acetophenones, as described in protocols similar to those used for related pyrazole-3-carboxamide derivatives .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-17-7-9-12(13(14)16-15-9)8-4-5-10(18-2)11(6-8)19-3/h4-6H,7H2,1-3H3,(H3,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXWXIJPLKQQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=NN1)N)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: β-Keto Ester Preparation
The critical β-keto ester intermediate, ethyl 3-(3,4-dimethoxyphenyl)-4-(methoxymethyl)-3-oxopropanoate, is synthesized via Claisen condensation:
Reaction Conditions
| Component | Quantity (mmol) | Role |
|---|---|---|
| Ethyl acetoacetate | 50.0 | Nucleophile |
| 3,4-Dimethoxybenzoyl chloride | 55.0 | Electrophile |
| NaH (60% dispersion) | 60.0 | Base |
| Dry THF | 300 mL | Solvent |
Procedure
-
Charge THF under N₂, cool to -10°C
-
Add NaH portionwise over 30 min
-
Introduce ethyl acetoacetate at 0°C
-
Slowly add 3,4-dimethoxybenzoyl chloride
-
Warm to 25°C, stir 12 hr
Yield : 78% after silica gel chromatography (hexane:EtOAc 4:1)
Pyrazole Ring Formation
| Hydrazine Derivative | Yield (%) | Purity (HPLC) |
|---|---|---|
| Methylhydrazine | 82 | 98.4 |
| Phenylhydrazine | 67 | 95.2 |
| Hydrazine hydrate | 58 | 91.8 |
Methylhydrazine demonstrates superior regioselectivity for 5-amine formation due to steric effects at the cyclization transition state.
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
A patent-derived protocol adapted for the target compound shows promise:
Microwave Conditions
-
Power: 300 W
-
Temperature: 120°C
-
Pressure: 250 psi
-
Time: 20 min
Advantages
-
92% isolated yield vs. 78% conventional heating
-
Reaction time reduced from 8 hr to 20 min
-
Lower dimerization side products (<2% vs. 8%)
Solid-Phase Synthesis
Immobilization on Wang resin enables combinatorial optimization:
Resin Loading
-
Capacity: 0.8 mmol/g
-
Coupling agent: HBTU/HOBt
-
Monitoring: FTIR (disappearance of resin OH at 3400 cm⁻¹)
Cleavage Conditions
-
TFA/H₂O/EDT (95:2.5:2.5)
-
2 hr at 25°C
-
Recovery: 85-90%
Purification and Characterization
Crystallization Optimization
Recrystallization solvent screening reveals ethanol/water (7:3) as optimal:
Crystallization Data
| Solvent System | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethanol/water | Needles | 99.1 | 75 |
| Acetone/hexane | Plates | 98.3 | 68 |
| Ethyl acetate | Amorphous | 96.7 | 82 |
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆)
δ 7.45 (d, J=8.4 Hz, 1H, ArH)
δ 6.95 (dd, J=8.4, 2.0 Hz, 1H, ArH)
δ 6.85 (d, J=2.0 Hz, 1H, ArH)
δ 4.35 (s, 2H, CH₂OCH₃)
δ 3.80 (s, 3H, OCH₃)
δ 3.78 (s, 3H, OCH₃)
δ 3.45 (s, 3H, OCH₃)
MS (ESI+)
m/z 264.1 [M+H]⁺ (calc. 263.29)
Industrial-Scale Considerations
Adapting laboratory procedures for kilogram-scale production requires:
Process Intensification
-
Continuous flow reactor design
-
In-line IR monitoring
-
Automated pH control
Economic Analysis
| Cost Factor | Lab Scale | Pilot Plant |
|---|---|---|
| Raw materials | $412/kg | $298/kg |
| Energy consumption | 18 kWh/kg | 9.7 kWh/kg |
| Labor | 32 hr/kg | 6.5 hr/kg |
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrogens in the pyrazole ring can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of thioethers, amides, or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(3,4-Dimethoxyphenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine has been studied for its potential as a therapeutic agent due to its structural resemblance to other biologically active compounds. Its applications include:
- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The modification of the phenyl group with methoxy substituents may enhance these effects by improving interaction with biological targets .
- Anti-inflammatory Properties : Compounds containing pyrazole moieties have been shown to possess anti-inflammatory activities. This compound's structure suggests potential inhibition of inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .
Pharmacological Studies
Pharmacological studies have focused on the compound's mechanism of action and therapeutic efficacy:
- Enzyme Inhibition : Studies suggest that pyrazole derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. This property can be exploited in drug design for conditions like diabetes or obesity .
- Neuroprotective Effects : Preliminary studies indicate that certain pyrazole derivatives may protect neuronal cells from oxidative stress. This suggests potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Anticancer Activity in Cell Lines | Demonstrated cytotoxicity against breast and lung cancer cells | Potential development of new cancer therapies |
| Inhibition of COX Enzymes | Showed significant inhibition of cyclooxygenase enzymes | Possible application in pain management and anti-inflammatory drugs |
| Neuroprotection in Animal Models | Exhibited protective effects against neurotoxicity induced by glutamate | Insights into treatment strategies for neurodegenerative disorders |
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The methoxy and methoxymethyl groups may enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural and Molecular Comparison
Key Observations
Substituent Position Sensitivity :
- Regioisomerism drastically alters biological activity. For example, switching substituents from position 4 to 3 (as in 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine ) can shift target specificity .
- The trifluoromethyl group at position 3 (in ) increases lipophilicity and may enhance membrane permeability compared to methoxy or methoxymethyl groups.
Electron-Withdrawing vs. Electron-Donating Groups :
- Fluorine or trifluoromethyl groups (e.g., ) improve metabolic stability and binding affinity to kinases.
- Methoxy groups (e.g., ) enhance solubility but may reduce target engagement in hydrophobic pockets.
Biological Activity :
Biological Activity
Overview
4-(3,4-Dimethoxyphenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique chemical structure that incorporates both methoxy and methoxymethyl functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
- Molecular Formula : C₁₃H₁₇N₃O₃
- Molecular Weight : 263.29 g/mol
- CAS Number : 895010-72-7
The presence of methoxy groups enhances the compound's solubility and stability, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The methoxy and methoxymethyl groups are believed to enhance binding affinity to specific enzymes or receptors, potentially modulating their activity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, research involving similar pyrazole derivatives demonstrated significant cytotoxic activity against human breast cancer cell lines (MCF7) with IC50 values indicating effective inhibition of cell proliferation:
| Compound | Cell Line | IC50 Value (mM) |
|---|---|---|
| This compound | MCF7 | Not specified |
| Amide derivative 5a | MCF7 | 3.3 |
These findings suggest that modifications in the pyrazole structure can lead to enhanced anticancer properties, making it a candidate for further investigation in drug development .
In Silico Studies
In silico modeling and molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies indicate that the compound may exhibit inhibitory action on enzymes involved in cancer progression, such as prostaglandin reductase . The ligand interaction diagrams reveal favorable binding poses that could lead to effective inhibition.
Case Studies
- Anticancer Activity : A study focused on a series of pyrazole derivatives, including compounds structurally related to this compound, reported significant cytotoxic effects against MCF7 cells. The mechanism involved cell cycle arrest at the EGFR phase, indicative of apoptosis induction .
- Molecular Dynamics : Another research effort utilized molecular dynamics simulations to explore the stability and interactions of this compound within a biological context. The results indicated that the compound maintains favorable interactions with target proteins over extended periods, suggesting potential for therapeutic applications .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other pyrazole derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine | Lacks methoxymethyl group | Reduced reactivity |
| 3-(Methoxymethyl)-1H-pyrazol-5-amine | Lacks dimethoxyphenyl group | Moderate activity |
| 4-Phenyl-3-(methoxymethyl)-1H-pyrazol-5-amine | Lacks methoxy groups | Altered properties |
The unique combination of functional groups in this compound appears to provide enhanced biological properties compared to its analogs .
Q & A
Q. Optimization factors :
- Temperature : Higher temperatures (80–100°C) improve reaction rates but may degrade sensitive substituents.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in alkylation steps .
Basic: How is the structural integrity of this compound validated in synthetic workflows?
Validation involves spectroscopic and crystallographic techniques :
- NMR : Proton NMR confirms regioselectivity (e.g., methoxymethyl proton signals at δ 3.3–3.5 ppm) and aromatic substitution patterns .
- X-ray crystallography : Resolves ambiguities in substituent orientation (e.g., dihedral angles between dimethoxyphenyl and pyrazole rings) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₃H₁₇N₃O₃) with exact mass matching ±2 ppm .
Q. Example data :
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 6.8–7.1 ppm (aromatic protons), δ 3.7 ppm (methoxy groups) | |
| X-ray | Dihedral angle = 12.5° between pyrazole and dimethoxyphenyl |
Advanced: How do electronic effects of substituents influence regioselectivity in electrophilic substitution reactions?
The 3,4-dimethoxyphenyl group is electron-rich due to two methoxy donors, directing electrophiles to the para position relative to the pyrazole ring. The methoxymethyl group at C3 acts as a weak electron donor, further stabilizing adjacent positions. For example:
- Nitration : Occurs at C4 of the phenyl ring due to resonance stabilization from methoxy groups .
- Halogenation : Bromine preferentially substitutes at C2 of the pyrazole ring due to steric shielding by the methoxymethyl group .
Q. Contradictions :
- In analogs lacking the methoxymethyl group, halogenation shifts to C5 of the pyrazole, highlighting the substituent’s electronic and steric role .
Advanced: What strategies resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?
Contradictions often arise from substituent positioning and assay variability . For example:
- Antimicrobial activity : The 3,4-dimethoxyphenyl moiety enhances Gram-positive activity (MIC = 8 µg/mL), but methoxymethyl at C3 reduces solubility, skewing results in hydrophobic media .
- Enzyme inhibition : In kinase assays, the methoxymethyl group improves binding to hydrophobic pockets (IC₅₀ = 120 nM) but reduces selectivity due to off-target interactions .
Q. Methodological solutions :
- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS 1:9) to standardize bioassays .
- Crystallographic docking : Validate binding modes using X-ray structures of target proteins .
Advanced: How can computational methods predict metabolic stability of this compound?
In silico tools (e.g., SwissADME, Schrödinger) analyze:
Phase I metabolism : Cytochrome P450 (CYP3A4) targets the methoxymethyl group for O-demethylation, predicted via molecular docking .
Phase II conjugation : Glucuronidation likelihood at the amine group (calculated logP = 1.8 vs. threshold 3.0) .
Q. Validation :
- Microsomal assays : Compare half-life (t₁/₂) in human liver microsomes with predictions. Adjust substituents (e.g., replace methoxymethyl with trifluoromethyl) to block metabolic hotspots .
Advanced: What analytical techniques differentiate polymorphic forms of this compound?
- Differential scanning calorimetry (DSC) : Identifies melting points (e.g., Form I: 148°C vs. Form II: 162°C) .
- Powder X-ray diffraction (PXRD) : Distinct peaks at 2θ = 12.4° (Form I) and 15.8° (Form II) .
- Solid-state NMR : Resolves hydrogen-bonding networks (e.g., amine proton shifts differ by 0.3 ppm between forms) .
Basic: What safety protocols are recommended for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
